![molecular formula C16H17Br2N3O2 B2707312 3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide CAS No. 1788731-06-5](/img/structure/B2707312.png)
3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DBFP, and it is a pyridine-based compound that contains bromine, furan, and pyrrolidine functional groups. DBFP is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still under investigation.
作用机制
The mechanism of action of DBFP is not fully understood, but studies have shown that it acts by inhibiting the activity of various enzymes and signaling pathways. Specifically, DBFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, DBFP has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
DBFP has been shown to have a range of biochemical and physiological effects. Studies have shown that DBFP has potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Additionally, DBFP has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of DBFP is its potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Additionally, DBFP has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of DBFP is its relatively new status, with limited studies conducted on its safety and efficacy. Further studies are required to fully understand the potential advantages and limitations of DBFP for lab experiments.
未来方向
DBFP has the potential to be a valuable compound for various scientific research applications. Further studies are required to fully understand the mechanism of action of DBFP and its potential applications as a drug candidate for various diseases. Additionally, studies are required to investigate the safety and efficacy of DBFP in animal models and human clinical trials. Further research is also required to investigate the potential applications of DBFP in the development of new antibiotics. Overall, DBFP is a promising compound that has the potential to make significant contributions to various fields of scientific research.
合成方法
The synthesis of DBFP involves a multi-step process that begins with the reaction of 2-bromo-3-nitropyridine with furan-2-carbaldehyde to produce 2-(furan-2-yl)pyridine-3-carbaldehyde. This intermediate product is then reacted with pyrrolidine and sodium borohydride to produce 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethanol. The final step involves the reaction of 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethanol with 3,6-dibromo-2-chloropyridine to produce DBFP.
科学研究应用
DBFP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research for DBFP is its potential use as a drug candidate for various diseases. Studies have shown that DBFP has potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Additionally, DBFP has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
3,6-dibromo-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2N3O2/c17-11-5-6-14(18)20-15(11)16(22)19-10-12(13-4-3-9-23-13)21-7-1-2-8-21/h3-6,9,12H,1-2,7-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBENSPJQBSAHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=C(C=CC(=N2)Br)Br)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

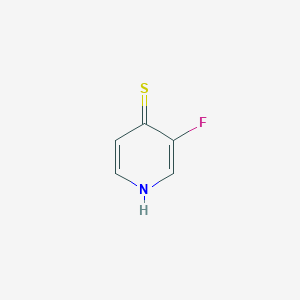
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2707230.png)
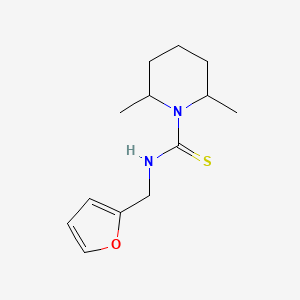

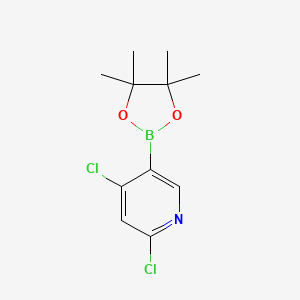

![N-(6-chloro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2707239.png)
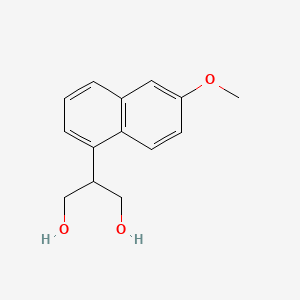
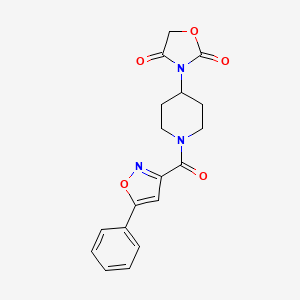
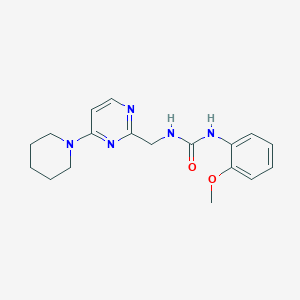
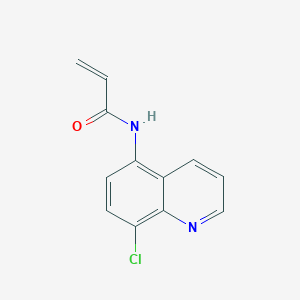
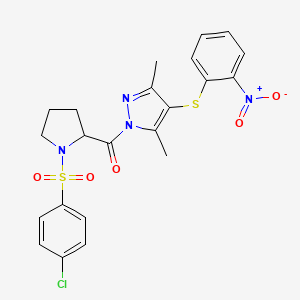
![3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2707251.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2707252.png)